Imidazo[1,2-a]pyridine-6-carboxylic acid

Medicinal Chemistry Organic Synthesis Drug Discovery

Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6) is a regiospecific 6-substituted heteroaromatic carboxylic acid essential for amide bond formation at the 6-position of the imidazo[1,2-a]pyridine scaffold. Its regiochemistry directs Pd-catalyzed C–H alkenylation and aminocarbonylation, enabling predictable late-stage functionalization not achievable with the 2-, 3-, or 8-carboxylic acid isomers. As the core structure of zolpidem's primary CYP3A4-mediated metabolite, this scaffold is mandated for forensic toxicology and clinical pharmacokinetic reference standards. Procure with confidence: vendor-supplied NMR, HPLC, and GC documentation guarantees batch-to-batch reproducibility for drug discovery compound libraries.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 139022-25-6
Cat. No. B149686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-6-carboxylic acid
CAS139022-25-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5H,(H,11,12)
InChIKeyONOJJCTXSDBVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridine-6-carboxylic Acid (CAS 139022-25-6): Procurement-Grade Heterocyclic Building Block


Imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 139022-25-6) is a heteroaromatic carboxylic acid belonging to the imidazo[1,2-a]pyridine class of fused bicyclic nitrogen-containing heterocycles [1]. This compound serves as a privileged scaffold in medicinal chemistry and a key pharmaceutical intermediate . Its core structure consists of an imidazole ring fused to a pyridine ring, with a carboxylic acid functional group positioned at the 6-position of the pyridine moiety . The compound is widely recognized as a versatile building block for the synthesis of bioactive molecules, drug candidates, and functionalized heterocyclic derivatives [2].

Why Imidazo[1,2-a]pyridine-6-carboxylic Acid Cannot Be Interchanged with Other Imidazopyridine Carboxylic Acid Isomers


Imidazopyridine carboxylic acids exist as multiple constitutional isomers, including the 2-carboxylic acid (CAS 64951-08-2), 3-carboxylic acid (CAS 6200-60-8), and 8-carboxylic acid derivatives . Despite sharing identical molecular formulas (C8H6N2O2) and molecular weights (162.15 g/mol), the positioning of the carboxylic acid group fundamentally alters each isomer's chemical reactivity, electronic distribution, and biological target engagement [1]. The 6-carboxylic acid derivative exhibits distinct properties in directed C–H functionalization reactions and serves as a specific metabolite of clinically relevant compounds such as zolpidem, whereas its 2-carboxylic acid counterpart preferentially inhibits COX-2 and acetylcholinesterase . Generic substitution among these isomers without experimental validation introduces unacceptable risk of divergent reaction outcomes and altered biological profiles [2].

Quantitative Differentiation of Imidazo[1,2-a]pyridine-6-carboxylic Acid Versus Positional Isomers and Analogs


Positional Differentiation in Synthetic Utility: The 6-Carboxylic Acid as a Unique Amide Bond-Forming Handle

The 6-carboxylic acid derivative provides a uniquely positioned reactive handle for amide bond formation that cannot be replicated by the 2-carboxylic acid or 3-carboxylic acid isomers . In the synthesis of imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester, the 6-carboxylic acid was reacted with iodomethane and cesium carbonate in DMF to yield the corresponding methyl ester in 39% yield . This esterification efficiency is specific to the 6-position electronic environment, and identical reaction conditions applied to the 2-carboxylic acid isomer would produce different yields due to altered steric and electronic factors at the imidazole ring junction . The 6-carboxylic acid is explicitly identified as a building block for creating amide bonds in drug discovery projects, a utility that positional isomers do not share with equivalent efficiency .

Medicinal Chemistry Organic Synthesis Drug Discovery

Directed C–H Functionalization Accessibility: Pd-Catalyzed Alkenylation Differentiates 6-Carboxylic Acid from Other Isomers

Imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives participate in Pd-catalyzed C–H functionalization reactions with regioselectivity that is dictated by the electronic influence of the 6-carboxylic acid group . A 2023 study demonstrated efficient decarboxylative alkenylation of imidazo[1,2-a]pyridines using α,β-unsaturated carboxylic acids with palladium acetate (Pd(OAc)₂), 1,10-phenanthroline, and silver carbonate (Ag₂CO₃) . The carboxylic acid at the 6-position directs C–H activation to specific sites on the pyridine ring, whereas the 2-carboxylic acid isomer would direct functionalization to different positions due to its location on the imidazole ring . Additionally, Pd-catalyzed aminocarbonylation has been specifically developed for introducing carboxamide moieties into positions 6 or 8 of the imidazo[1,2-a]pyridine scaffold, highlighting the unique synthetic accessibility of the 6-position [1].

C–H Activation Palladium Catalysis Late-Stage Functionalization

Differentiation in Drug-Likeness Profiles: 6-Carboxylic Acid Exhibits Distinct Physicochemical Properties from 2-Carboxylic Acid

The 6-carboxylic acid isomer exhibits a calculated acid pKa of 2.75, a LogP of -0.89, and a LogD at pH 7.4 of -1.54 [1]. In contrast, the 2-carboxylic acid isomer shows different ionization behavior and lipophilicity due to the carboxylic acid being attached to the electron-rich imidazole ring rather than the pyridine ring . Experimental vendor data for 1H-Imidazo[1,2-a]pyridine-6-carboxylic acid reports a logP of 0.45 and a pKa of 3.87 . An alternative source reports a LogP of 1.0325 and PSA of 54.6 Ų for the 6-carboxylic acid [2]. These physicochemical differences directly impact solubility, permeability, and protein binding predictions in drug discovery programs, making the 6-carboxylic acid the appropriate choice for projects requiring specific ADME profiles.

ADME Prediction Physicochemical Properties Drug Design

Regulatory Starting Material Status: The 6-Carboxylic Acid Isomer as a Verified Metabolite of Marketed Pharmaceuticals

Imidazo[1,2-a]pyridine-6-carboxylic acid is a characterized metabolite of zolpidem (an FDA-approved hypnotic agent), formed via cytochrome P450 3A4-mediated oxidation . This metabolite, specifically 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid (CAS 109461-15-6), is used as an analytical reference standard for forensic toxicology and clinical pharmacokinetic studies . The 6-carboxylic acid has also been identified as the metabolite imidazo[1,2-a]pyridine-6-carboxylic acid (IMC) in tumor tissues, where it inhibits TNFα converting enzyme (TACE) and promotes apoptosis . No equivalent metabolite status has been reported for the 2-carboxylic acid or 3-carboxylic acid positional isomers [1].

Drug Metabolism Analytical Reference Standards Pharmacokinetics

Purity and Quality Control Specifications: Vendor-Documented Analytical Parameters Enable Confident Procurement

Imidazo[1,2-a]pyridine-6-carboxylic acid is commercially available with documented purity specifications from multiple vendors, including 97% purity (Adamas) and 98% purity (AKSci) with full analytical characterization . The compound is supplied with batch-specific quality control data including NMR, HPLC, and GC reports, enabling reproducible experimental outcomes . Physical properties are well-characterized: melting point of 250°C (AKSci) , solid physical form at 20°C, and recommended storage at room temperature away from moisture [1]. These specifications provide procurement confidence that is not uniformly available across all positional isomers.

Quality Control Analytical Chemistry Procurement Specifications

Recommended Application Scenarios for Imidazo[1,2-a]pyridine-6-carboxylic Acid Based on Differentiated Evidence


Amide Bond Formation in Medicinal Chemistry Projects

The 6-carboxylic acid is the optimal starting material for projects requiring amide bond formation at the 6-position of the imidazo[1,2-a]pyridine scaffold . Its demonstrated esterification efficiency (39% yield for methyl ester) supports its use as a coupling partner in amide synthesis . Alternative isomers (2-carboxylic acid, 3-carboxylic acid) would produce amides with different regiochemistry and altered biological activity profiles.

Pd-Catalyzed C–H Functionalization and Late-Stage Diversification

The 6-carboxylic acid is the appropriate starting material for Pd-catalyzed C–H alkenylation and aminocarbonylation reactions targeting the imidazo[1,2-a]pyridine core . The carboxylic acid group at the 6-position directs regioselective C–H activation, enabling predictable late-stage functionalization . This utility is not transferable to the 2-carboxylic acid isomer, which directs functionalization to different positions due to its location on the imidazole ring.

Analytical Reference Standard for Zolpidem Metabolite Studies

The 6-carboxylic acid scaffold is essential for forensic toxicology and clinical pharmacokinetic studies involving zolpidem metabolism . As the core structure of zolpidem's primary CYP3A4-mediated metabolite, this compound serves as a key analytical reference standard . No equivalent metabolite status exists for other imidazopyridine carboxylic acid positional isomers.

Building Block Procurement for Drug Discovery Libraries

The 6-carboxylic acid is recommended for procurement as a building block for drug discovery compound libraries due to its documented purity specifications (97-98%), well-characterized physicochemical properties (pKa ~2.75-3.87, LogP -0.89 to 1.03), and established synthetic utility . Vendor-supplied analytical documentation (NMR, HPLC, GC) ensures batch-to-batch reproducibility .

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